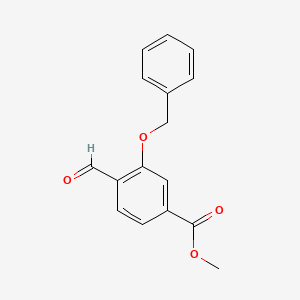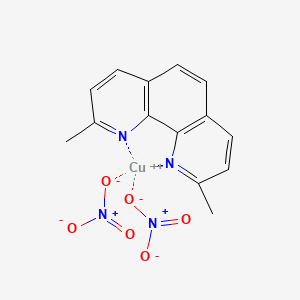
(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper is a coordination compound that features a copper ion complexed with 2,9-dimethyl-1,10-phenanthroline and nitrate ions. This compound is known for its unique chemical properties and applications in various fields, including analytical chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper typically involves the reaction of copper(II) nitrate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then isolated by filtration and recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: The nitrate ligands can be substituted with other anions or ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the copper center.
Reducing Agents: Such as sodium borohydride, can reduce the copper center.
Substitution Reagents: Various anions like chloride or sulfate can replace the nitrate ligands under appropriate conditions.
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, products may include higher oxidation state copper complexes.
Reduction Products: Reduced copper complexes with lower oxidation states.
Substitution Products: New coordination compounds with different anions replacing the nitrate ligands.
Applications De Recherche Scientifique
(2,9-Dimethyl-1,10-phenanthroline)dinitratocopper has several scientific research applications:
Analytical Chemistry: Used as a reagent for the colorimetric determination of copper due to its ability to form colored complexes.
Materials Science: Employed in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper involves its ability to coordinate with various substrates through its copper center. The 2,9-dimethyl-1,10-phenanthroline ligand stabilizes the copper ion, allowing it to participate in redox reactions and coordinate with other molecules. This coordination ability is crucial for its applications in catalysis and analytical chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: The parent ligand used in the synthesis of (2,9-Dimethyl-1,10-phenanthroline)dinitratocopper.
1,10-Phenanthroline: A similar ligand without the methyl groups at positions 2 and 9, leading to different coordination properties.
Bathocuproine: A derivative with phenyl substituents at positions 4 and 7, used in similar applications.
Uniqueness
This compound is unique due to the presence of the 2,9-dimethyl-1,10-phenanthroline ligand, which provides steric hindrance and electronic effects that influence the compound’s reactivity and stability. This makes it particularly useful in selective analytical applications and specialized catalytic processes.
Propriétés
Formule moléculaire |
C14H12CuN4O6 |
|---|---|
Poids moléculaire |
395.81 g/mol |
Nom IUPAC |
copper;2,9-dimethyl-1,10-phenanthroline;dinitrate |
InChI |
InChI=1S/C14H12N2.Cu.2NO3/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;2*2-1(3)4/h3-8H,1-2H3;;;/q;+2;2*-1 |
Clé InChI |
IKSFNJHOUQUQDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


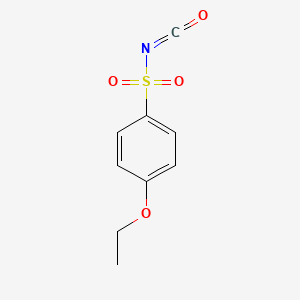
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
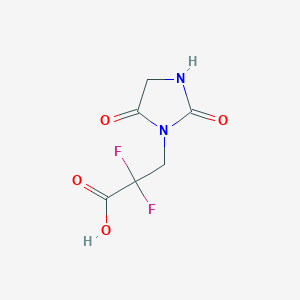
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)


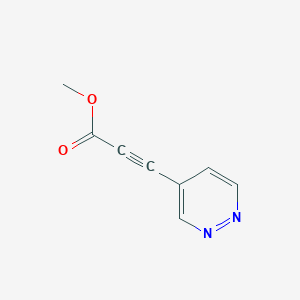
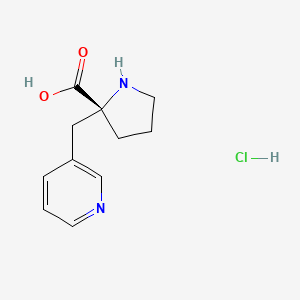

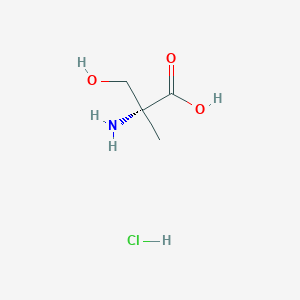
![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
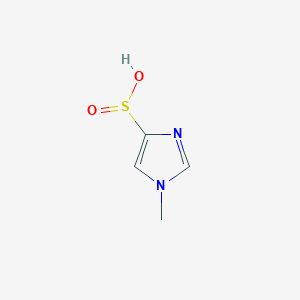
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
